molecular formula C20H22N4O2S3 B2882258 N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-69-9

N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2882258
CAS RN: 1021215-69-9
M. Wt: 446.6
InChI Key: FUQFPNAFTOJVNY-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds are a prominent and diverse class of organic compounds, and a significant number of them have been synthesized . They have a wide range of uses in the field of medicinal chemistry .

Scientific Research Applications

Synthesis of Innovative Heterocycles

Researchers have focused on synthesizing various heterocyclic compounds, such as pyrrole, pyridine, coumarin, and thiazole derivatives, using versatile precursors. These compounds are characterized using advanced spectroscopic methods and evaluated for their potential applications, including insecticidal properties against specific pests like Spodoptera littoralis. This research showcases the broad utility of heterocyclic chemistry in developing new compounds with desired biological activities (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated significant antimicrobial properties. By starting with citrazinic acid and undergoing various chemical reactions, these compounds have shown to possess antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Another research avenue explores the synthesis of benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones and their potent antitumor activity against liver and breast cancer cell lines. These findings highlight the potential of heterocyclic compounds in developing new anticancer agents (Edrees & Farghaly, 2017).

Anti-inflammatory and Analgesic Applications

Investigations into the anti-inflammatory activity of heterocyclic systems using abietic acid as a starting material have resulted in the development of compounds with comparable efficacy to Prednisolone®, a reference anti-inflammatory drug. This research signifies the therapeutic potential of these synthetic routes in creating effective anti-inflammatory agents (Abdulla, 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of cyclohexylamine with 2-(p-tolylthio)acetyl chloride, followed by cyclization with thiourea and subsequent oxidation with hydrogen peroxide to form the desired product.", "Starting Materials": [ "Cyclohexylamine", "2-(p-tolylthio)acetyl chloride", "Thiourea", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of cyclohexylamine with 2-(p-tolylthio)acetyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form N-cyclohexyl-2-(p-tolylthio)acetamide.", "Step 2: Cyclization of N-cyclohexyl-2-(p-tolylthio)acetamide with thiourea in the presence of a catalyst such as zinc chloride to form 7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 3: Oxidation of 7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS RN

1021215-69-9

Product Name

N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Molecular Formula

C20H22N4O2S3

Molecular Weight

446.6

IUPAC Name

N-cyclohexyl-2-[[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O2S3/c1-12-7-9-14(10-8-12)24-17-16(29-20(24)27)18(26)23-19(22-17)28-11-15(25)21-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

FUQFPNAFTOJVNY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCCC4)SC2=S

solubility

not available

Origin of Product

United States

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